Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate
Description
This compound is a structurally complex benzodiazepine derivative featuring a 1,4-diazepine core fused with a benzo[e]pyrrolo system. Key substituents include:
- Allyl carboxylate at position 10, which may act as a prodrug moiety or influence solubility.
- tert-Butyldimethylsilyl (TBDMS) ether at position 11, a bulky protecting group that enhances lipophilicity and stability during synthesis .
- Methyl group (2-Me) and ketone (5-O), contributing to steric and electronic effects.
Properties
IUPAC Name |
prop-2-enyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6Si/c1-9-10-31-23(29)26-17-13-19(27)20(30-6)12-16(17)21(28)25-14-15(2)11-18(25)22(26)32-33(7,8)24(3,4)5/h9,12-14,18,22,27H,1,10-11H2,2-8H3/t18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLNVCDDBLGRFD-AVRDEDQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C(N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)[C@@H](N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structure and Composition
The compound's structure includes several functional groups that contribute to its biological activity:
- Molecular Formula : C₃₁H₄₅N₃O₇Si
- Molecular Weight : 474.62 g/mol
- CAS Number : 1430738-28-5
| Property | Value |
|---|---|
| LogP | 5.0096 |
| TPSA (Topological Polar Surface Area) | 88.54 Ų |
| H-Acceptors | 6 |
| H-Donors | 1 |
| Rotatable Bonds | 5 |
Antiproliferative Effects
Recent studies have indicated that compounds similar to Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells demonstrated that certain derivatives showed remarkable inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
The biological activity of this compound is believed to be linked to its interaction with cellular pathways involved in cancer progression. Research suggests that it may destabilize microtubules, thereby inhibiting mitosis and leading to apoptosis in cancer cells . The detailed mechanism involves:
- Tubulin Binding : The compound binds to tubulin, disrupting the normal assembly of microtubules.
- Induction of Apoptosis : Following microtubule destabilization, there is an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Study on MCF-7 Cells :
-
Mechanistic Study :
- Objective : Investigate the mechanism of action.
- Results : The compound was found to induce apoptosis through mitochondrial pathways and caspase activation.
- : These findings suggest a promising therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodiazepine Class
Key Observations :
- Protecting Groups: The TBDMS group in the target compound offers greater steric hindrance and hydrolytic stability compared to DHP in Compound 8, which is cleaved under mild acidic conditions . Benzyl groups (Compound 16) require harsher conditions (e.g., hydrogenolysis) for removal .
- Substituent Effects : The 8-OH and 7-OMe groups in the target compound may enhance solubility and hydrogen-bonding capacity relative to the indole moiety in Compound 16, which favors hydrophobic interactions .
- Synthetic Complexity : TBDMS protection typically demands anhydrous conditions and specialized reagents (e.g., TBDMSCl, imidazole), whereas DHP protection (Compound 8) uses simpler acidic catalysis .
Functional Analogues in Other Heterocyclic Systems
Key Observations :
- Synthetic Flexibility : Metal-catalyzed methods (e.g., CuCl2 in ) enable efficient heterocyclic ring formation, whereas benzodiazepine synthesis relies on stepwise protection and coupling .
Data Table: Comparative Physicochemical Properties
Research Implications and Limitations
- Bioactivity Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
- Natural vs. Synthetic Context: Marine actinomycetes () and plant-derived compounds () highlight divergent biosynthetic pathways compared to synthetic benzodiazepines .
- Future Directions : Comparative studies on deprotection efficiency (TBDMS vs. DHP) and substituent-driven bioactivity modulation are warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
